molecular formula C10H13ClFN B6223897 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride CAS No. 2763749-58-0

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride

Cat. No.: B6223897
CAS No.: 2763749-58-0
M. Wt: 201.7
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Description

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the aniline ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methylation: Addition of a methyl group to the aniline ring.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylaniline: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    5-cyclopropyl-2-methylaniline: Lacks the fluorine atom, which can influence its chemical properties.

    5-cyclopropyl-4-fluoroaniline: Lacks the methyl group, which may alter its solubility and reactivity.

Uniqueness

5-cyclopropyl-4-fluoro-2-methylaniline hydrochloride is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the aniline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2763749-58-0

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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